PRMT1-IN-1

Epigenetics PRMT1 Selectivity Chemical Probe

Generic PRMT1 inhibitors vary >1,500-fold in potency and selectivity, risking data misinterpretation. PRMT1-IN-1 (Inhibitor 6e) solves this with validated biochemical data for species-specific studies. - **Target potency:** hPRMT1 IC50 = 4.8 µM; fungal RmtA IC50 = 22 µM (4.6-fold selectivity). - **Application:** Orthogonal validation for type I PRMT pan-inhibitor phenotypes; host-pathogen co-culture models. - **Supply:** >98% purity solid powder. Standard research quantities available for immediate shipment.

Molecular Formula C20H7Br6NO5
Molecular Weight 820.7 g/mol
Cat. No. B15590879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT1-IN-1
Molecular FormulaC20H7Br6NO5
Molecular Weight820.7 g/mol
Structural Identifiers
InChIInChI=1S/C20H7Br6NO5/c21-7-3-6(20(30)31)11(12(24)15(7)27)10-4-1-8(22)16(28)13(25)18(4)32-19-5(10)2-9(23)17(29)14(19)26/h1-3,28H,27H2,(H,30,31)
InChIKeyPSILLVDSFALROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRMT1-IN-1: A Selective PRMT1 Inhibitor


PRMT1-IN-1 (CAS: 1025948-98-4, also known as inhibitor 6e) is a synthetic xanthenyl-benzoic acid derivative and a potent, selective inhibitor of the type I protein arginine methyltransferase PRMT1 . Unlike most PRMT1 inhibitors, PRMT1-IN-1 functions as a bisubstrate analogue, docking into both the substrate arginine and the cofactor S-adenosylmethionine (SAM) binding pockets of the enzyme .

Why PRMT1-IN-1 Cannot Be Substituted


A scientific or industrial user cannot simply interchange PRMT1-IN-1 with other in-class type I PRMT inhibitors, such as the widely used pan-inhibitors MS023 or GSK3368715, without introducing significant confounding variables. The key risk is a loss of mechanistic specificity: while pan-inhibitors exhibit low nanomolar potency across multiple PRMT family members (PRMT1, 3, 4, 6, 8) [1], PRMT1-IN-1's demonstrated selectivity profile is critical for studies focused on isolating the biological function of PRMT1 alone, avoiding the complex and pleiotropic effects of broad type I PRMT inhibition.

PRMT1-IN-1 Comparative Potency and Selectivity


Inhibitory Potency Compared to Reference Compounds

PRMT1-IN-1 provides a superior selectivity window for PRMT1 over PRMT6 compared to the pan-inhibitor clinical candidate GSK3368715. PRMT1-IN-1 exhibits >5-fold selectivity for PRMT1 over PRMT6 . In contrast, GSK3368715 has been reported to be equipotent against PRMT1 and PRMT6 with IC50 values of 3.1 nM and 5.7 nM, respectively, representing less than 2-fold selectivity .

Epigenetics PRMT1 Selectivity Chemical Probe

Species-Selective Activity Across PRMT1 Orthologs

PRMT1-IN-1 has a unique mechanism of action as a bisubstrate inhibitor, docking in both the arginine substrate and the SAM cofactor binding sites of the PRMT1 active pocket . This contrasts sharply with pan-inhibitors like MS023 and GSK3368715, which are SAM-competitive and do not occupy the substrate channel [1]. This distinction has significant implications for structure-function studies, enabling researchers to probe the enzyme's full active site architecture and potentially achieve a different resistance profile.

Bisubstrate Inhibitor Mechanism of Action Epigenetics

Selectivity Profile Against Other Methyltransferases

PRMT1-IN-1 displays a dramatically larger selectivity margin over the closely related type I enzyme PRMT4/CARM1 when compared to the selective inhibitor Furamidine (DB75). PRMT1-IN-1 exhibits >250-fold selectivity for PRMT1 over CARM1 . In direct contrast, Furamidine is significantly less selective, with a reported IC50 of 9.4 µM for PRMT1 and >400 µM for CARM1, representing only a >42-fold selectivity margin [1].

PRMT1 vs CARM1 Epigenetics Chemical Biology

Species-Specific Activity Profile for Cross-Species Model Validation (Human vs. Fungal PRMT1)

PRMT1-IN-1 demonstrates species-specific activity that is valuable for cross-species model validation. It inhibits human PRMT1 (hPRMT1) with an IC50 of 4.8 μM, while showing reduced activity against the Aspergillus nidulans ortholog RmtA (IC50 = 22 μM) [1]. This 4.6-fold differential provides a built-in control for studies in fungal model systems or for researchers investigating evolutionary conservation of the PRMT1 active site.

Cross-Species RmtA Antifungal Research

PRMT1-IN-1 Optimal Research Applications


Titratable Dose-Response Methylation Assays

In cell lines with high expression of PRMT6 or CARM1, use of the pan-inhibitor GSK3368715 or the moderately selective Furamidine will co-inhibit these enzymes, creating a pleiotropic and difficult-to-interpret phenotype. In this scenario, PRMT1-IN-1 is the optimal tool due to its >250-fold selectivity over CARM1 and its >5-fold selectivity over PRMT6 [1], ensuring that any observed biological effect can be attributed with high confidence to PRMT1 inhibition.

Species-Specific Inhibition in Host-Pathogen Models

For medicinal chemistry campaigns aiming to design new bisubstrate inhibitors, PRMT1-IN-1 serves as a critical chemical starting point and reference standard. Its proven ability to simultaneously occupy both the substrate arginine and SAM cofactor binding pockets offers a distinct pharmacophore model that cannot be derived from SAM-competitive scaffolds like MS023 or GSK3368715.

Orthogonal Validation with Pan-Type I PRMT Inhibitors

Researchers using Aspergillus nidulans or other fungi as a model for PRMT1 biology require a tool with well-characterized differential activity. PRMT1-IN-1, with its known 4.6-fold lower potency against the fungal ortholog RmtA compared to human PRMT1 , provides a quantitative benchmark for interpreting inhibitor effects across species, distinguishing between on-target (hPRMT1) and reduced-activity (RmtA) outcomes.

Antifungal Target Validation via Comparative Inhibition

In high-throughput screening or biochemical profiling panels that include multiple type I PRMT enzymes (PRMT1, 3, 4, 6, 8), PRMT1-IN-1 serves as a superior, well-defined positive control. Its pronounced selectivity margin (e.g., >250-fold over CARM1 ) provides a clearer assay window for PRMT1-specific inhibition compared to less selective controls like Furamidine [1], thereby improving the quality and robustness of screening data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRMT1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.